molecular formula C17H11FN2O2S2 B5147605 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B5147605
M. Wt: 358.4 g/mol
InChI Key: KWWJHSGBJVZUCT-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic small molecule building block of significant interest in medicinal chemistry and drug discovery. Its structure integrates a pyrrolidine-2,5-dione (also known as a maleimide) core, which is N-substituted with a 4-fluorophenyl group and further functionalized at the 3-position with a sulfanyl-linked 1,3-benzothiazole moiety. This molecular architecture combines two privileged heterocyclic scaffolds known for conferring a wide range of biological activities, making the compound a valuable template for the development of novel bioactive agents . The compound's core structure and its analogs are the subject of ongoing research in various therapeutic areas. The pyrrolidine-2,5-dione scaffold is a recognized pharmacophore in the development of central nervous system (CNS) active compounds. Recent studies on structurally related 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have identified potent agents with antiseizure and antinociceptive (pain-blocking) properties in preclinical models, suggesting a potential research application for this chemical series in neurology and pharmacology . Furthermore, the benzothiazole motif is a well-established heterocycle in medicinal chemistry, frequently found in molecules exhibiting antitumor, antimicrobial, and anti-tubercular activities . The specific presence of the 4-fluorophenyl group is a common strategy in lead optimization, often used to influence the molecule's pharmacokinetic properties and binding affinity through electronic effects and enhanced metabolic stability. This product is intended for research and development purposes only, specifically for use as a key intermediate or precursor in organic synthesis, for the construction of more complex chemical entities, or for in vitro biological screening. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2S2/c18-10-5-7-11(8-6-10)20-15(21)9-14(16(20)22)24-17-19-12-3-1-2-4-13(12)23-17/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWJHSGBJVZUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide and an appropriate amine.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Formation of the Pyrrolidine-2,5-dione Moiety: This can be synthesized through a cyclization reaction involving a dicarboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, compounds with benzothiazole and fluorophenyl groups are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The benzothiazole ring can interact with biological macromolecules, while the fluorophenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, a comparative analysis with structural analogs is provided below.

Table 1: Structural and Pharmacological Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name Substituent R1 Substituent R3 Molecular Weight (g/mol) Target Receptors/Enzymes Key Findings Reference
Target Compound 4-fluorophenyl 1,3-Benzothiazol-2-ylsulfanyl ~348.4 (calculated) Hypothetical: Kinases, 5-HT1A/SERT Predicted enhanced lipophilicity (LogP ~3.2) due to fluorophenyl and benzothiazole groups.
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives 4-(7-azaindole)-alkyl 1H-indol-3-yl ~380–420 5-HT1A, SERT Demonstrated dual receptor binding (5-HT1A Ki: ~50 nM; SERT IC50: ~100 nM). Moderate aqueous solubility.
3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione Pentyl 4’-Aminophenyl ~290.3 (calculated) Enzyme inhibitors (e.g., proteases) Low solubility due to aminophenyl hydrophobicity. Activity linked to hydrogen-bonding interactions.
Ethosuximide Methyl Methyl 141.17 T-type calcium channels Clinically used for absence seizures. Low molecular weight, high solubility (20 mg/mL). N/A

Key Comparative Insights:

Substituent-Driven Target Specificity: The benzothiazole-sulfanyl group in the target compound may favor interactions with cysteine-rich enzyme active sites (e.g., kinases) or redox-sensitive pathways, unlike the indole or aminophenyl groups in analogs, which prioritize aromatic stacking or hydrogen bonding . The 4-fluorophenyl substituent likely enhances blood-brain barrier penetration compared to the pentyl or azaindole-alkyl groups in other derivatives.

Pharmacokinetic Profiles: The target compound’s calculated LogP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, 3-(4’-aminophenyl)-1-pentylpyrrolidine-2,5-dione (LogP ~2.8) may exhibit lower bioavailability due to poor solubility. Ethosuximide’s high solubility and low molecular weight make it clinically favorable for rapid absorption, whereas bulkier analogs require formulation optimization.

Therapeutic Implications :

  • Derivatives with indole or azaindole substituents (e.g., compounds) show promise in neuropsychiatry (5-HT1A/SERT modulation), whereas the target compound’s benzothiazole group may align with anticancer or antimicrobial applications .

Biological Activity

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H11FN2OS2C_{15}H_{11}FN_2OS_2 with a molecular weight of approximately 318.38 g/mol. Its structure features a pyrrolidine ring substituted with a benzothiazole moiety and a fluorophenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H11FN2OS2
Molecular Weight318.38 g/mol
Melting PointNot specified
SolubilityNot specified

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant antimicrobial properties. In a study focused on similar compounds, several derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects against these pathogens, suggesting that the benzothiazole and fluorophenyl groups enhance antimicrobial efficacy.

Anti-inflammatory Effects

Compounds structurally related to this compound have been evaluated for their anti-inflammatory properties. A study involving the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) demonstrated that certain derivatives significantly reduced cytokine production in activated human peripheral blood mononuclear cells (PBMCs). This suggests potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Mycobacterium tuberculosis

A notable case study involved the evaluation of related pyrrolidine derivatives against Mycobacterium tuberculosis. Compounds were found to inhibit the enoyl acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of mycobacteria. Some derivatives exhibited potent activity against both drug-sensitive and multi-drug resistant strains of M. tuberculosis, indicating their potential as novel anti-tubercular agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacterial strains
Anti-inflammatoryReduced IL-6 and TNF-α production in PBMCs
AntitubercularInhibition of InhA; activity against M. tuberculosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs with sulfanyl groups are prepared by reacting brominated intermediates (e.g., 3-(4-bromophenyl)pyrrolidine-2,5-dione) with thiol-containing reagents like benzothiazole-2-thiol under basic conditions. Yield optimization often requires controlled temperatures (e.g., 60–80°C) and inert atmospheres . Structural confirmation relies on NMR and mass spectrometry .

Q. Which spectroscopic and computational methods are used to characterize this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., fluorophenyl and benzothiazole groups) and confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 411.4 g/mol for analogs) and fragmentation patterns .
  • InChI/SMILES : Computational tools generate standardized identifiers for structural reproducibility (e.g., InChI=1S/C17H15FN2O2S2) .

Q. What are the key structural features influencing its chemical reactivity?

  • Methodological Answer :

  • The pyrrolidine-2,5-dione core enables hydrogen bonding and electrophilic reactivity.
  • The benzothiazol-2-ylsulfanyl group contributes to π-π stacking and redox activity.
  • The 4-fluorophenyl moiety enhances lipophilicity and influences binding to aromatic residues in enzymes .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound?

  • Methodological Answer :

  • Experimental Design : Follow long-term studies (e.g., 5–10 years) as in Project INCHEMBIOL . Use split-plot designs with variables like pH, temperature, and microbial activity.
  • Key Metrics : Measure biodegradation rates, adsorption to soil/water matrices, and bioaccumulation in model organisms (e.g., Daphnia) .
  • Analytical Tools : LC-MS/MS quantifies trace concentrations; QSAR models predict ecotoxicity .

Q. How to resolve discrepancies in reported enzyme inhibition data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH, temperature, and enzyme purity. For example, IC₅₀ values for aromatase inhibition vary with assay buffers (e.g., phosphate vs. Tris) .
  • Structural Comparisons : Compare inhibition profiles with analogs (e.g., Analog A vs. Ketoconazole) to identify substituent effects on binding .
  • Statistical Analysis : Use ANOVA to evaluate inter-laboratory variability and confirm significance thresholds (p < 0.05) .

Q. What strategies optimize biological activity through structural modifications?

  • Methodological Answer :

  • Substituent Screening : Replace the benzothiazole group with triazoles or pyridines to enhance target selectivity (e.g., triazole analogs show improved antiviral activity) .
  • Fluorine Scanning : Introduce fluorine at alternative positions (e.g., 2-fluorophenyl) to modulate metabolic stability and CNS penetration .
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., piperazine) to synergize mechanisms, as seen in dual-acting enzyme inhibitors .

Key Considerations for Researchers

  • Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Use X-ray crystallography to verify crystalline phases .
  • Advanced Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes of the benzothiazole group with enzyme active sites .
  • Ethical Compliance : Adhere to non-human research guidelines for in vivo studies, as specified in chemical safety data .

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